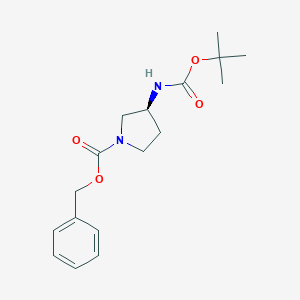

S-1-Cbz-3-Boc-aminopyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUTXNUDLVCTI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561639 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-74-7 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-1-Cbz-3-(Boc-amino)pyrrolidine - A Key Chiral Intermediate in Drug Discovery

CAS Number: 122536-74-7

This technical guide provides an in-depth overview of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis, and its application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

(S)-1-Cbz-3-(Boc-amino)pyrrolidine, also known as benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, is a doubly protected chiral pyrrolidine derivative. The presence of the carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups at the 1- and 3-positions, respectively, allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in multi-step organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Melting Point | 124-125 °C | |

| Boiling Point | 458.5 ± 44.0 °C (Predicted) | |

| Density | 1.17 g/cm³ | |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥95% - 99.8% | [1] |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a closely related analog, (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine, which can be adapted for the synthesis of the Cbz-protected target compound. The key transformation is the protection of the 3-amino group of a Cbz-protected pyrrolidine precursor with a Boc group.

Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine

This procedure is adapted from the synthesis of the analogous (S)-1-benzyl-3-(Boc-amino)pyrrolidine. The fundamental step of Boc-protection of the 3-amino group is transferable.

Materials:

-

(S)-3-Amino-1-Cbz-pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve (S)-3-Amino-1-Cbz-pyrrolidine (1.0 eq) in water.

-

Adjust the pH of the solution to approximately 11 using a 48% aqueous sodium hydroxide solution.

-

While stirring the mixture at a controlled temperature of 50-60°C, add di-tert-butyl dicarbonate (1.2 eq) dropwise over a period of about 2 hours.

-

Maintain the pH of the reaction mixture at 11 ± 0.5 during the addition of Boc₂O by the continuous addition of the sodium hydroxide solution.

-

After the complete addition of Boc₂O, continue stirring the reaction mixture for an additional hour at the same temperature.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitated crystals by filtration.

-

Wash the collected solid with water and then with hexane.

-

Dry the product under vacuum to yield (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Applications in Pharmaceutical Synthesis

The chiral pyrrolidine scaffold is a common motif in a multitude of approved drugs, particularly in antiviral and antidiabetic agents.[3] (S)-1-Cbz-3-(Boc-amino)pyrrolidine serves as a critical intermediate for introducing this chiral core into complex drug molecules.

Role in the Synthesis of Hepatitis C Virus (HCV) NS5A Inhibitors

One of the notable applications of functionalized pyrrolidine derivatives is in the synthesis of Daclatasvir, a potent inhibitor of the HCV nonstructural protein 5A (NS5A).[4][5] The synthesis of Daclatasvir involves the coupling of two functionalized pyrrolidine units to a central biphenyl imidazole core. The general synthetic strategy highlights the importance of having orthogonally protected pyrrolidine building blocks to control the step-wise assembly of the final drug molecule.

The diagram below illustrates a generalized workflow for the synthesis of a Daclatasvir-like molecule, emphasizing the incorporation of the pyrrolidine moiety.

Caption: Synthetic workflow for a Daclatasvir analog.

Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Pyrrolidine-based structures are also integral to the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][7] The pyrrolidine ring often serves as a key structural element that interacts with the active site of the DPP-4 enzyme. The versatility of intermediates like (S)-1-Cbz-3-(Boc-amino)pyrrolidine allows for the synthesis of a diverse range of analogs to optimize potency and pharmacokinetic properties.

The following diagram illustrates the general relationship between the pyrrolidine core and its role in DPP-4 inhibition.

Caption: Role of the pyrrolidine core in DPP-4 inhibition.

References

- 1. S-1-cbz-3-boc-aminopyrrolidine, CasNo.122536-74-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Cbz-3-(Boc-amino)pyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a key chiral building block in modern medicinal chemistry. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its significant applications in the development of novel therapeutics.

Core Data Presentation

The following table summarizes the key quantitative data for (S)-1-Cbz-3-(Boc-amino)pyrrolidine and its immediate precursor, (S)-3-(Boc-amino)pyrrolidine.

| Property | (S)-1-Cbz-3-(Boc-amino)pyrrolidine | (S)-3-(Boc-amino)pyrrolidine |

| Molecular Formula | C₁₇H₂₄N₂O₄ | C₉H₁₈N₂O₂ |

| Molecular Weight | 320.38 g/mol [1][2] | 186.25 g/mol [3][4][5][6] |

| CAS Number | 122536-74-7[1][2] | 122536-76-9[3][5] |

| Appearance | White to off-white powder | White crystalline powder[4][6] |

| Melting Point | 124-125 °C[1] | 50 °C[3][4][6] |

| Boiling Point | 458.5±44.0 °C (Predicted)[1] | 112 °C/0.25mm[3][4][6] |

| Density | 1.17 g/cm³ (Predicted)[1] | 1.04±0.1 g/cm³ (Predicted)[3][4] |

| Storage Temperature | 2-8°C[1] | 2-8°C, Inert atmosphere[3][4] |

Synthesis Workflow

The synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine is typically achieved through a two-step process starting from (S)-3-amino-1-benzylpyrrolidine. The first step involves the protection of the primary amine with a Boc group, followed by the protection of the secondary amine on the pyrrolidine ring with a Cbz group.

Experimental Protocols

Step 1: Synthesis of (S)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

This protocol is adapted from established procedures for the Boc protection of aminopyrrolidines.[7]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 17.6 g (0.1 mol) of (S)-3-amino-1-benzylpyrrolidine.

-

Addition of Reagents: To the flask, add 158.7 g of water and 0.2 g of a cationic surfactant. Adjust the pH of the mixture to 11 ± 0.5 using a 48% aqueous sodium hydroxide solution.

-

Boc Protection: Heat the mixture to 50-60 °C with stirring. Add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate ((Boc)₂O) dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with the addition of 48% aqueous sodium hydroxide as needed.

-

Reaction Completion and Isolation: After the addition is complete, continue stirring for 1 hour. Cool the reaction mixture to room temperature.

-

Purification: The resulting crystalline solid, (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, is collected by filtration and dried under a vacuum at 50 °C. This typically yields a product with high chemical and optical purity.[7]

Step 2: Debenzylation to (S)-3-(Boc-amino)pyrrolidine

-

Hydrogenolysis: In a suitable reaction vessel, combine 26.0 g of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, 120 g of water, and 2.6 g of 5% Palladium on carbon (Pd/C).

-

Reaction Conditions: Stir the reaction mixture at 40 °C under a hydrogen atmosphere for 10 hours.

-

Workup: Monitor the reaction for completion using Gas Chromatography (GC). Once complete, filter off the Pd/C catalyst.

-

Isolation: Concentrate the filtrate to remove water. The crude product can be further purified by crystallization from a hexane/toluene mixture to yield (S)-3-(Boc-amino)pyrrolidine as a white solid.[7]

Step 3: Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine

This step involves the standard procedure for the Cbz protection of a secondary amine.

-

Reaction Setup: Dissolve (S)-3-(Boc-amino)pyrrolidine in a suitable aprotic solvent, such as dichloromethane (DCM), in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Addition of Base: Add a suitable base, such as triethylamine, to the reaction mixture to act as a proton scavenger.

-

Cbz Protection: Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).

-

Reaction and Purification: Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Applications in Drug Development

(S)-1-Cbz-3-(Boc-amino)pyrrolidine and its deprotected precursor, (S)-3-(Boc-amino)pyrrolidine, are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[8] The pyrrolidine scaffold is a common motif in many biologically active molecules.

Key Application Areas:

-

Enzyme Inhibitors: The (S)-3-aminopyrrolidine core is utilized in the synthesis of potent inhibitors for various enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][9] These inhibitors are crucial in the development of anti-cancer therapies.

-

Asymmetric Synthesis: This chiral intermediate serves as a scaffold in asymmetric reactions, such as the Morita-Baylis-Hillman reaction, which is a powerful carbon-carbon bond-forming reaction used to create complex, densely functionalized molecules.[2][9]

-

Antibacterial Agents: Derivatives of (S)-3-aminopyrrolidine have been used to synthesize N-benzyl-3-sulfonamidopyrrolidines, which have shown activity as bacterial cell division inhibitors.[2][9]

The presence of both Boc and Cbz protecting groups on (S)-1-Cbz-3-(Boc-amino)pyrrolidine allows for orthogonal deprotection strategies, providing synthetic flexibility in the construction of complex target molecules. This makes it a highly sought-after intermediate for drug discovery and development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-3-(Boc-amino)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 4. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scientificlabs.com [scientificlabs.com]

Technical Guide: Chemical Properties of (S)-1-Cbz-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-1-Cbz-3-(Boc-amino)pyrrolidine (CAS Number: 122536-74-7). This chiral pyrrolidine derivative is a valuable building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical compounds.

Core Chemical Properties

(S)-1-Cbz-3-(Boc-amino)pyrrolidine, also known by its IUPAC name benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, is a doubly protected aminopyrrolidine. The presence of both a carboxybenzyl (Cbz) group on the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) group on the 3-amino substituent allows for orthogonal deprotection strategies, making it a highly useful intermediate in multi-step syntheses.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 122536-74-7 | [1] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Melting Point | 124-125 °C | [1] |

| Boiling Point (Predicted) | 458.5 ± 44.0 °C | [1] |

| Density (Predicted) | 1.17 g/cm³ | [1] |

| pKa (Predicted) | 12.25 ± 0.20 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synonyms

-

benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate[1]

-

benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate[1]

-

(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester[1]

-

1-Pyrrolidinecarboxylic acid, 3-[[(1,1-diMethylethoxy)carbonyl]aMino]-, phenylMethyl ester, (3S)-[1]

-

(3S)-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-pyrrolidinecarboxylic acid (phenylmethyl) ester[1]

Synthesis and Reactivity

The synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine typically involves a two-step process starting from a suitable chiral precursor, such as (S)-3-aminopyrrolidine derivatives. A common strategy is the sequential protection of the two amino groups.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic route to (S)-1-Cbz-3-(Boc-amino)pyrrolidine, starting from (S)-3-aminopyrrolidine. This workflow is based on established protection chemistries for amines.

Caption: Synthetic workflow for (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Experimental Protocol: Synthesis of a Related Compound, (R)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Step 1: Boc Protection of (R)-1-benzyl-3-aminopyrrolidine [2]

-

A solution of sodium bicarbonate (5.92 g, 70.5 mmol) in 118 mL of deionized water is prepared.

-

This aqueous solution is added to a solution of (R)-(+)-1-benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol) in 118 mL of acetonitrile.

-

The resulting mixture is stirred at room temperature for 10 minutes.

-

Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) is then added, and the reaction mixture is stirred overnight at room temperature.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography (eluent: methanol/dichloromethane = 2:98) to yield tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.[2]

Reactivity and Deprotection Strategies

The utility of (S)-1-Cbz-3-(Boc-amino)pyrrolidine as a synthetic intermediate stems from the orthogonal nature of its two protecting groups. The Boc group is labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis. This allows for selective deprotection and subsequent functionalization at either the 3-amino or the 1-pyrrolidinyl position.

-

Boc Group Removal: The Boc group can be cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[3] This selective deprotection exposes the primary amine at the 3-position for further reactions.

-

Cbz Group Removal: The Cbz group is commonly removed by catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[4] This method is generally mild and does not affect the Boc group. Alternative methods for Cbz deprotection include the use of strong acids like HBr in acetic acid or transfer hydrogenolysis.[4][5]

The following diagram illustrates the selective deprotection pathways for (S)-1-Cbz-3-(Boc-amino)pyrrolidine, highlighting its role as a versatile chiral building block.

Caption: Selective deprotection and functionalization pathways.

Applications in Drug Discovery and Organic Synthesis

(S)-1-Cbz-3-(Boc-amino)pyrrolidine is a key intermediate in the synthesis of a wide range of biologically active molecules. Its chiral nature is particularly important in the development of enantiomerically pure drugs, where specific stereochemistry is often crucial for therapeutic efficacy.[6]

Key application areas include:

-

Pharmaceutical Development: It serves as a foundational element in the synthesis of novel therapeutics, especially those targeting neurological disorders.[6]

-

Peptide Synthesis: The protected amino acid-like structure makes it a valuable component in the synthesis of peptidomimetics and complex peptides.[6]

-

Chiral Catalysis: It can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[6]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for (S)-1-Cbz-3-(Boc-amino)pyrrolidine (CAS 122536-74-7) are not consistently available in the public domain literature. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound. For reference, ¹H NMR data for the related compound, (R)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, has been reported as: ¹H NMR (400 MHz, CDCl₃): δ 7.36-7.26 (m, 5H), 4.86 (bs, 1H), 4.18 (bs, 1H), 3.61 (s, 2H), 2.79 (bs, 1H), 2.65-2.61 (m, 1H), 2.54 (d, J=8.0 Hz, 1H), 2.34-2.25 (m, 2H), 1.61-1.51 (m, 1H), 1.46 (s, 9H).[2]

Safety Information

As with all chemical reagents, (S)-1-Cbz-3-(Boc-amino)pyrrolidine should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE | 122536-74-7 [amp.chemicalbook.com]

- 2. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the protection of the amino group of (S)-1-Cbz-3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.

Synthesis Overview

The synthesis proceeds via the reaction of commercially available (S)-1-Cbz-3-aminopyrrolidine with di-tert-butyl dicarbonate in the presence of a base. This straightforward, single-step protection protocol offers high yields and purity.

Caption: Synthesis workflow for (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Experimental Protocol

This protocol details the N-tert-butoxycarbonylation of (S)-1-Cbz-3-aminopyrrolidine.

Materials:

-

(S)-1-Cbz-3-aminopyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (optional)

-

Ethyl acetate and hexanes for chromatography (optional)

Procedure:

-

In a round-bottom flask, dissolve (S)-1-Cbz-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM).

-

To the stirred solution, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Equiv. | Quantity (for 10 mmol scale) | Notes |

| (S)-1-Cbz-3-aminopyrrolidine | 1.0 | 2.20 g | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 2.40 g | Protecting agent |

| Triethylamine (TEA) | 1.2 | 1.67 mL | Base |

| Dichloromethane (DCM) | - | 50 mL | Solvent |

| Reaction Temperature | - | 0 °C to room temperature | |

| Reaction Time | - | 12-16 hours | Monitor by TLC |

Table 2: Expected Results

| Parameter | Expected Value |

| Yield | >90% |

| Purity | >95% |

| Physical State | Colorless oil or white solid |

Characterization

The structure and purity of the synthesized (S)-1-Cbz-3-(Boc-amino)pyrrolidine can be confirmed by the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Information

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid. Handle with caution.

Synthesis of Chiral 3-Aminopyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-aminopyrrolidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique stereochemical and pharmacological properties. Their rigid, three-dimensional structure allows for precise orientation of substituents, facilitating high-affinity interactions with biological targets. This guide provides a comprehensive overview of key synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols, quantitative data, and illustrations of their relevance in significant signaling pathways.

Core Synthetic Strategies

The asymmetric synthesis of 3-aminopyrrolidines can be broadly categorized into three main approaches: asymmetric conjugate addition, [3+2] cycloaddition reactions, and utilization of the chiral pool. Each method offers distinct advantages in terms of stereocontrol and substrate scope.

Asymmetric Conjugate Addition of Lithium Amides

A powerful strategy for establishing the stereochemistry at the C3 and C4 positions of the pyrrolidine ring involves the diastereoselective conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester. This is followed by cyclization to form the pyrrolidinone precursor, which can be further functionalized.

Experimental Protocol: Synthesis of (3S,4S)-1-Benzyl-4-(benzyl(methyl)amino)-3-methylpyrrolidin-2-one

-

Step 1: Conjugate Addition. To a solution of (S)-N-benzyl-N-(α-methylbenzyl)amine (1.2 equiv.) in THF at -78 °C is added n-butyllithium (1.1 equiv.). After stirring for 30 minutes, a solution of methyl 4-(N-allyl-N-benzylamino)but-2-enoate (1.0 equiv.) in THF is added dropwise. The reaction is stirred for 2 hours at -78 °C.

-

Step 2: Enolate Alkylation. The resulting enolate solution is treated with methyl iodide (1.5 equiv.) and stirred for a further 4 hours at -78 °C before being allowed to warm to room temperature overnight.

-

Step 3: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3,4-disubstituted β-amino ester.

-

Step 4: Cyclization. The purified β-amino ester is subjected to conditions that facilitate chemoselective N-deprotection and concomitant cyclization to yield the corresponding pyrrolidinone.[1][2]

Table 1: Asymmetric Conjugate Addition followed by Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) |

| MeI | >98:2 | 85 |

| BnBr | >98:2 | 78 |

| Allyl-Br | >98:2 | 82 |

Data represents typical yields and diastereoselectivities for the formation of the anti-3,4-substituted pyrrolidinone.

Logical Workflow for Asymmetric Conjugate Addition

Caption: Asymmetric synthesis of chiral 3,4-disubstituted pyrrolidinones.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes provides a direct and highly convergent route to functionalized pyrrolidines. The stereochemical outcome of the reaction can be controlled by the use of chiral catalysts or auxiliaries.

Experimental Protocol: Synthesis of Chiral 3,4-Diaminopyrrolidine-2,5-diones

-

Step 1: Catalyst and Reactant Preparation. In a dried reaction vial, the chiral bifunctional guanidine catalyst (10 mol%), azlactone (0.12 mmol), and α-imino amide surrogate (0.10 mmol) are combined.

-

Step 2: Reaction Execution. The vial is placed under an inert atmosphere, and the appropriate solvent (e.g., toluene, 1.0 mL) is added. The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the indicated time (e.g., 24-72 hours).

-

Step 3: Purification. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired chiral 3,4-diaminopyrrolidine-2,5-dione.[3][4]

Table 2: Asymmetric [3+2] Cycloaddition for Diaminopyrrolidine-2,5-dione Synthesis

| Azlactone Substituent (R¹) | α-Imino Amide Substituent (R²) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| Phenyl | 4-Chlorophenyl | >95:5 | 98 | 92 |

| 4-Methoxyphenyl | Phenyl | >95:5 | 97 | 88 |

| 2-Naphthyl | 4-Methylphenyl | >95:5 | 99 | 95 |

Data is representative for the synthesis of chiral 3,4-diaminopyrrolidine-2,5-diones using a chiral guanidine catalyst.

Caption: Synthesis of (S)-3-aminopyrrolidine from a chiral precursor.

Application in Drug Discovery: Signaling Pathway Modulation

Chiral 3-aminopyrrolidine derivatives are key components of inhibitors targeting various signaling pathways implicated in disease.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors incorporating the chiral 3-aminopyrrolidine scaffold have been developed to target key kinases in this pathway, such as PI3K and Akt.

PI3K/Akt Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a 3-aminopyrrolidine derivative.

CCR2 Signaling Pathway

The C-C chemokine receptor type 2 (CCR2) and its ligand, CCL2, play a significant role in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in various inflammatory diseases and cancer. Chiral 3-aminopyrrolidine derivatives have been successfully developed as potent and selective CCR2 antagonists.

CCR2 Antagonism by a 3-Aminopyrrolidine Derivative

Caption: Mechanism of CCR2 antagonism by a 3-aminopyrrolidine derivative.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[1][2] This enduring importance stems from a unique combination of physicochemical and structural properties that make it an ideal building block for creating diverse and biologically active molecules.[1][3] This technical guide provides a comprehensive overview of the role of pyrrolidine in medicinal chemistry, detailing its structural features, diverse biological activities, and the experimental methodologies used in the synthesis and evaluation of pyrrolidine-containing compounds.

The Pyrrolidine Advantage: Physicochemical and Structural Properties

The versatility of the pyrrolidine scaffold in drug design can be attributed to several key features that influence its biological activity and pharmacokinetic profile.[1][4]

Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring impart a non-planar, three-dimensional structure.[1][4] This "pseudorotation" allows the ring to adopt various conformations, enabling a more effective exploration of the three-dimensional space of a biological target's binding site.[1][4] This conformational flexibility can be controlled and "locked" through the strategic placement of substituents, influencing the molecule's pharmacological efficacy.[4]

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a vast number of possible stereoisomers.[4] This stereochemical richness is a critical tool for medicinal chemists, as different stereoisomers of a drug candidate can exhibit significantly different biological profiles due to their distinct binding modes with enantioselective proteins.[1][4]

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These properties enhance the potential for specific interactions with biological targets and can improve a compound's aqueous solubility and other pharmacokinetic properties.[5] The table below summarizes key physicochemical properties of the parent pyrrolidine scaffold.

| Property | Value | Reference |

| Molecular Formula | C₄H₉N | [6] |

| Molar Mass | 71.12 g/mol | [6] |

| pKa (of conjugate acid) | 11.27 | [7] |

| LogP | 0.5 | [6] |

| Boiling Point | 87 °C | [7] |

| Density | 0.866 g/cm³ | [7] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Ammonia-like | [6] |

Diverse Biological Activities of Pyrrolidine-Containing Compounds

The pyrrolidine scaffold is a key component in a wide array of therapeutic agents, demonstrating its versatility across various disease areas. The following sections highlight some of the most significant biological activities of pyrrolidine-based compounds, supported by quantitative data.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against various cancer cell lines.[8][9]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 37e (a thiophen-containing dispiro indenoquinoxaline pyrrolidine quinolone analogue) | MCF-7 (Breast Cancer) | 17 | [10] |

| HeLa (Cervical Cancer) | 19 | [10] | |

| Copper complex 37a (thiosemicarbazone pyrrolidine–copper(II) complex) | SW480 (Colon Cancer) | 0.99 ± 0.09 | [9] |

| Copper complex 37b (thiosemicarbazone pyrrolidine–copper(II) complex) | SW480 (Colon Cancer) | 3.7 ± 0.1 | [9] |

| Spirooxindole analog 5e | A549 (Lung Cancer) | 3.48 | [11] |

| Spirooxindole analog 5f | A549 (Lung Cancer) | 1.2 | [11] |

| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate Cancer) | 2.5 - 20.2 (EC₅₀) | [12] |

| IGR39 (Melanoma) | 2.5 - 20.2 (EC₅₀) | [12] |

Enzyme Inhibition

Pyrrolidine-containing molecules are prominent as inhibitors of various enzymes, playing crucial roles in the treatment of hypertension and type 2 diabetes.

Angiotensin-Converting Enzyme (ACE) Inhibitors:

| Compound | Target | IC₅₀ (nM) | Reference |

| Captopril | ACE | 22 | [2] |

| Succinoyl-1-proline | ACE | 330 | [2] |

| D-(R)-2-methylsuccinoyl-1-proline | ACE | 22 | [2] |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:

| Compound | Target | IC₅₀ (µM) | Reference |

| Linagliptin | DPP-4 | - | [3][8][13] |

| Compound 23d (pyrrolidine sulfonamide derivative) | DPP-IV | 11.32 ± 1.59 | [3] |

Antiviral Activity

The pyrrolidine scaffold is also a key feature in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[14]

| Compound | Target | EC₅₀ (µM) | Reference |

| Pyrrolidine derivatives | SARS-CoV-2 MPro | Varies | [15] |

Other Biological Activities

The therapeutic potential of pyrrolidine derivatives extends to a range of other activities, including:

-

Anti-inflammatory and Analgesic Agents [16]

-

Anticonvulsant Agents [3]

-

Antibacterial Agents [17]

-

Central Nervous System (CNS) Diseases [16]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of representative pyrrolidine-containing compounds.

Synthesis of Captopril

Captopril, an ACE inhibitor, can be synthesized via the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride.[18][19]

Materials:

-

L-proline

-

(2S)-3-acetylthio-2-methylpropanoyl chloride

-

Sodium hydroxide (NaOH)

-

Ammonia (alcoholic solution)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Zinc powder

-

Acylation of L-proline:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C.

-

Slowly add (2S)-3-acetylthio-2-methylpropanoyl chloride while maintaining the temperature and a basic pH with the addition of NaOH solution.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

Extract the product, 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline, with ethyl acetate.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate to obtain the product.

-

-

Ammonolysis (Deprotection):

-

Dissolve the product from the previous step in an alcoholic ammonia solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for completion.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Add zinc powder and stir to reduce any disulfide byproducts.

-

Filter the mixture and extract the filtrate with dichloromethane.

-

Dry the organic phase and concentrate to yield captopril.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of compounds like captopril against ACE can be determined using a fluorometric or colorimetric assay.[1][21][22]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH) or colorimetric substrate (e.g., 3-Hydroxybutyryl-Gly-Gly-Gly)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl)

-

Test compound (e.g., captopril)

-

Positive control (e.g., lisinopril)

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader

Procedure (Fluorometric Assay): [1]

-

Prepare a standard curve using a known amount of a fluorescent standard.

-

In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the ACE enzyme solution. Include wells for a positive control (lisinopril) and a negative control (buffer only).

-

Incubate the plate at 37 °C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) at regular intervals for a set period (e.g., every minute for 5 minutes) at 37 °C.

-

Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.

Synthesis of Linagliptin Impurity

The synthesis of linagliptin, a DPP-4 inhibitor, involves multiple steps, and understanding the formation of process-related impurities is crucial for quality control.[3][8][13]

Procedure for a known impurity: [8]

The synthesis of a specific linagliptin impurity can be achieved through incomplete aminolysis during the manufacturing process. For example, an impurity can be formed when the aminolysis of a precursor with ethanolamine is not complete, followed by hydrolysis.

Characterization: The synthesized impurity should be characterized using HPLC, MS, HRMS, ¹H-NMR, ¹³C-NMR, and IR to confirm its structure and compare it with the impurity found in the final drug product.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

The inhibitory activity of compounds against DPP-4 can be assessed using a fluorometric assay.[5][23][24]

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound

-

Positive control (e.g., sitagliptin)

-

96-well black microplate

-

Microplate reader

-

In a 96-well black microplate, add the test compound at various concentrations, the DPP-4 enzyme solution, and the assay buffer. Include wells for a positive control and a negative control.

-

Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the DPP-4 substrate to each well.

-

Incubate the plate at 37 °C for a further period (e.g., 30 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition of DPP-4 activity for each concentration of the test compound.

-

Determine the IC₅₀ value.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of pyrrolidine derivatives against cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][12][25]

Materials:

-

Cancer cell line (e.g., A549 human lung adenocarcinoma)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure: [7]

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Pyrrolidine in Medicinal Chemistry

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of pyrrolidine in medicinal chemistry.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties provide a robust foundation for the design of novel therapeutic agents with diverse biological activities. As our understanding of disease pathways and drug-target interactions deepens, the rational design and synthesis of new pyrrolidine-based molecules will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases. This guide has provided a comprehensive overview of the key aspects of pyrrolidine in medicinal chemistry, from its fundamental properties to detailed experimental protocols, to aid researchers in this exciting and impactful field.

References

- 1. ACE Inhibition Assay [bio-protocol.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 18. Captopril synthesis - chemicalbook [chemicalbook.com]

- 19. Captopril - Wikipedia [en.wikipedia.org]

- 20. CN107652215A - A kind of preparation method of captopril - Google Patents [patents.google.com]

- 21. 2.6. Assay of ACE inhibitory activity [bio-protocol.org]

- 22. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 23. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 24. content.abcam.com [content.abcam.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester, a chiral pyrrolidine derivative crucial in the fields of medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development.

Chemical Structure and Properties

(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester, also known as Benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, is a versatile building block. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amine at the 3-position and a benzyl ester at the 1-position. The "(S)" designation indicates the stereochemistry at the chiral center.

Caption: Chemical structure of (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester.

Physicochemical Properties

The quantitative data for the title compound and a closely related structure, (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine, are summarized below for comparison.

| Property | (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester | (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine (for comparison) |

| Molecular Formula | C₁₇H₂₄N₂O₄[1] | C₁₆H₂₄N₂O₂[2][3] |

| Molecular Weight | 320.4 g/mol [1] | 276.37 g/mol [2][3] |

| Purity | Min. 95%[1] | ≥ 97%[3] |

| Appearance | - | White to off-white crystalline powder[3] |

| Melting Point | - | 77 - 81 °C (Lit.)[2][3] |

| Optical Rotation | - | [α]20/D = -6° (c = 1 in Chloroform)[2][3] |

| CAS Number | 122536-74-7[4] | 131852-53-4[3] |

Experimental Protocols

The synthesis of (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester can be achieved through a multi-step process starting from (S)-3-hydroxypyrrolidine. The following is a representative experimental protocol.

Step 1: Synthesis of Benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate

-

A solution of (S)-3-hydroxypyrrolidine hydrochloride is prepared in water.

-

The pH of the solution is adjusted to 10 with a 10% sodium hydroxide solution and cooled to 0-5°C.

-

Benzyl chloroformate is added dropwise over 30 minutes while maintaining the temperature.

-

The reaction mixture is stirred, and the product is extracted with an organic solvent.

-

The organic phase is washed successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

The organic phase is dried over Na₂SO₄, filtered, and concentrated to yield the product.

Step 2: Synthesis of Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate

-

A solution of Benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and triethylamine in ethyl acetate is cooled to 0-5°C under an inert atmosphere.

-

A solution of mesyl chloride in ethyl acetate is added over 30 minutes.

-

The mixture is stirred at room temperature for 2 hours and then left to stand for 16 hours.

-

The suspension is diluted with water, stirred, and the organic phase is separated.

-

The organic phase is washed, dried, and concentrated to give the mesylated product.

Step 3: Synthesis of Benzyl (S)-3-amino-pyrrolidine-1-carboxylate

-

The Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate is placed in an autoclave.

-

The autoclave is evacuated and filled with an inert gas, then cooled.

-

Liquid ammonia is added, and the reaction is carried out at elevated temperature and pressure.

-

After the reaction, the autoclave is cooled, and the residue is taken up in a suitable solvent.

-

The product is purified by chromatography to yield Benzyl (S)-3-amino-pyrrolidine-1-carboxylate.

Step 4: Boc-Protection of Benzyl (S)-3-amino-pyrrolidine-1-carboxylate

-

To a solution of Benzyl (S)-3-amino-pyrrolidine-1-carboxylate in a suitable solvent (e.g., dichloromethane or a mixture of acetonitrile and water), sodium bicarbonate is added.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture, which is then stirred at room temperature overnight.

-

The reaction mixture is concentrated under reduced pressure, and the residue is extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester.

Caption: Synthetic pathway for the target compound.

Applications in Research and Drug Development

(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester and its analogs are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds.[3] The chiral nature of this molecule is particularly important for producing enantiomerically pure drugs, which is often a critical factor for therapeutic efficacy and safety.[3]

Key application areas include:

-

Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of novel drugs, especially those targeting neurological disorders.[3]

-

Peptide Mimetics: Its structure is well-suited for the creation of peptide mimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.[3]

-

Organic Synthesis: As a versatile scaffold, it allows for further chemical modifications, enabling the construction of complex molecular architectures.

-

Materials Science: There is potential for its use in the formulation of advanced materials, such as those for drug delivery systems and biocompatible polymers.[3]

Conclusion

(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester is a key chiral building block with significant applications in pharmaceutical research and development. Its well-defined structure and versatile reactivity make it an indispensable tool for medicinal chemists and organic synthesists in the pursuit of novel therapeutics and advanced materials. The synthetic route outlined in this guide provides a reliable method for its preparation, facilitating its broader use in the scientific community.

References

An In-depth Technical Guide on the Solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data for this compound, this guide also offers a detailed, generalized experimental protocol for its determination, based on industry-standard methods.

Introduction to (S)-1-Cbz-3-Boc-aminopyrrolidine

(S)-1-Cbz-3-Boc-aminopyrrolidine, with the chemical name benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate, is a dually protected aminopyrrolidine derivative. Thepyrrolidine ring is a common scaffold in many biologically active molecules. The presence of two orthogonal protecting groups, the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group, allows for selective deprotection and further functionalization at two different sites. This makes it a versatile intermediate in the synthesis of complex molecules, including enzyme inhibitors and other potential therapeutic agents.

Understanding the solubility of this compound is crucial for its effective use in various synthetic procedures, including reaction setup, purification, and formulation development.

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative solubility data for (S)-1-Cbz-3-Boc-aminopyrrolidine across a wide range of solvents. However, some qualitative information is available for the related compound, (S)-3-(Boc-amino)pyrrolidine, which can provide some initial insights.

| Compound Name | Solvent | Solubility | Citation |

| (S)-3-(Boc-amino)pyrrolidine | Chloroform | Slightly Soluble | [1] |

| (S)-3-(Boc-amino)pyrrolidine | Methanol | Slightly Soluble | [1] |

| (S)-3-(Boc-amino)pyrrolidine | Water | Soluble | [1] |

Note: The solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine is expected to differ from its singly protected analogue due to the presence of the Cbz group, which increases its lipophilicity. Generally, Boc-protected amines exhibit good solubility in a range of organic solvents.[2] Similarly, Cbz-protected amines are often soluble in most organic solvents.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturated solution.[4][5] The following protocol is a generalized procedure that can be adapted for determining the solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine in various solvents. This protocol is based on established methodologies and guidelines from the International Council for Harmonisation (ICH).[6][7]

3.1. Materials and Equipment

-

(S)-1-Cbz-3-Boc-aminopyrrolidine (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dichloromethane, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of (S)-1-Cbz-3-Boc-aminopyrrolidine of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid (S)-1-Cbz-3-Boc-aminopyrrolidine to a pre-determined volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[4] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

-

Dilution (if necessary): Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC method or another suitable analytical technique.

-

Calculation: Use the calibration curve to determine the concentration of (S)-1-Cbz-3-Boc-aminopyrrolidine in the saturated solution. Account for any dilution factors to calculate the final solubility in units such as mg/mL or mol/L.

3.3. Considerations

-

pH of Aqueous Media: For solubility in aqueous buffers, it is important to measure and report the pH of the saturated solution, as it can influence the solubility of ionizable compounds.[6]

-

Solid State: The crystalline form of the compound can affect its solubility. It is important to characterize the solid form used in the experiment.

-

Compound Stability: Verify the stability of the compound in the chosen solvent over the duration of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

Spectroscopic Analysis of S-1-Cbz-3-Boc-aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Cbz-3-Boc-aminopyrrolidine (CAS 122536-74-7), a chiral pyrrolidine derivative commonly utilized as a building block in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offers detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Molecular Structure:

-

IUPAC Name: Benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate[1]

-

Molecular Formula: C₁₇H₂₄N₂O₄[1]

-

Molecular Weight: 320.38 g/mol [1]

-

Melting Point: 124-125 °C[1]

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for (S)-1-Cbz-3-Boc-aminopyrrolidine is not extensively available in public databases. The following tables present a combination of data from closely related analogs and predicted values based on the compound's structure. These should be used as a reference and for comparison with experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| ~7.35 | m | 5H | Ar-H (Cbz) |

| ~5.10 | s | 2H | -CH ₂-Ph (Cbz) |

| ~4.8-5.0 | br s | 1H | -NH -Boc |

| ~4.1-4.3 | m | 1H | CH -NHBoc |

| ~3.2-3.8 | m | 4H | Pyrrolidine Ring Protons |

| ~1.8-2.2 | m | 2H | Pyrrolidine Ring Protons |

| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) |

Note: Predicted values are based on typical chemical shifts for these functional groups. The pyrrolidine ring protons will exhibit complex splitting patterns due to diastereotopicity.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~170 | C =O (Boc) |

| ~155 | C =O (Cbz) |

| ~137 | Ar-C (Quaternary, Cbz) |

| ~128.5 | Ar-C H (Cbz) |

| ~128.0 | Ar-C H (Cbz) |

| ~127.8 | Ar-C H (Cbz) |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~67.0 | -C H₂-Ph (Cbz) |

| ~50-55 | Pyrrolidine Ring Carbons |

| ~45-50 | Pyrrolidine Ring Carbons |

| ~30-35 | Pyrrolidine Ring Carbons |

| 28.4 | -C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |

| ~3350 | Medium | N-H Stretch (Boc-amine) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2975, 2870 | Medium | C-H Stretch (Aliphatic) |

| ~1690-1710 | Strong | C=O Stretch (Cbz carbamate) |

| ~1680-1700 | Strong | C=O Stretch (Boc carbamate) |

| ~1520 | Strong | N-H Bend |

| ~1250, 1170 | Strong | C-O Stretch (Carbamates) |

| ~740, 700 | Strong | C-H Bend (Aromatic, monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Ion Type (Predicted) | Notes |

| 321.18 | [M+H]⁺ | Calculated for C₁₇H₂₅N₂O₄⁺ |

| 343.16 | [M+Na]⁺ | Calculated for C₁₇H₂₄N₂O₄Na⁺ |

| 265.16 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |

| 221.13 | [M-Boc+H]⁺ | Loss of the Boc group. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

(S)-1-Cbz-3-Boc-aminopyrrolidine (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° or 90° pulse angle with a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

(S)-1-Cbz-3-Boc-aminopyrrolidine (1-2 mg)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Methanol or isopropanol for cleaning.

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., with methanol or isopropanol).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

(S)-1-Cbz-3-Boc-aminopyrrolidine (~0.1 mg)

-

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

-

HPLC-grade solvent (e.g., methanol or acetonitrile).

-

Vial and syringe.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile. The solution should be free of any particulate matter.

-

Instrumentation Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or infused directly. For direct infusion, the sample is loaded into a syringe and infused at a low flow rate (e.g., 5-10 µL/min).

-

Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

-

Use the accurate mass measurement to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Commercial Sourcing and Technical Guide: (S)-1-Cbz-3-Boc-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical data for (S)-1-Cbz-3-Boc-aminopyrrolidine (CAS No. 122536-74-7). This chiral pyrrolidine derivative is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents. This guide includes a summary of commercial suppliers, detailed experimental protocols for key transformations, and visualizations of relevant chemical workflows.

Commercial Supplier Overview

(S)-1-Cbz-3-Boc-aminopyrrolidine, also known by its IUPAC name benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate, is available from a range of commercial suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to scale-up production. A summary of offerings from several suppliers is presented below.

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |

| AccelaChem | ≥95% | 0.25g, bulk | $1200 (0.25g) | 4+ weeks |

| Career Henan Chemical Co. | 85.0-99.8% | Custom (up to 200 kg/week ) | Inquire | Within 3 days |

| ChemicalBook | Varies by vendor | Grams to Kilograms | Varies | Varies |

| Sigma-Aldrich | ≥95% | Inquire | Inquire | Inquire |

| Weifang Yangxu Group | 99% | Milligrams to Kilograms | Inquire | 7 days |

Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers. "Inquire" indicates that pricing is available upon request for specific quantities.

Experimental Protocols

The utility of (S)-1-Cbz-3-Boc-aminopyrrolidine lies in its versatile reactivity, allowing for selective deprotection and subsequent elaboration of the pyrrolidine scaffold. Below are detailed experimental protocols for common transformations.

Protocol 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions. This protocol describes a general procedure for the selective deprotection of the Boc group from (S)-1-Cbz-3-Boc-aminopyrrolidine.

Materials:

-

(S)-1-Cbz-3-Boc-aminopyrrolidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (S)-1-Cbz-3-Boc-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

To the stirred solution, add trifluoroacetic acid (TFA, 2-4 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (S)-1-Cbz-3-aminopyrrolidine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Quality Control - Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of chiral building blocks is critical in drug development. This protocol outlines a general method for determining the enantiomeric excess (e.e.) of (S)-1-Cbz-3-Boc-aminopyrrolidine using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® series)

Mobile Phase and Conditions:

-

A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

The exact composition of the mobile phase and the flow rate should be optimized for the specific chiral column used to achieve baseline separation of the enantiomers.

-

Detection is typically performed at a wavelength where the compound exhibits strong UV absorbance (e.g., 220-260 nm).

Sample Preparation:

-

Prepare a stock solution of the (S)-1-Cbz-3-Boc-aminopyrrolidine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic mixture to confirm the elution order of the enantiomers.

Procedure:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the chromatogram of the racemate.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of (S)-1-Cbz-3-Boc-aminopyrrolidine.

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Caption: Quality control workflow for chiral purity analysis.

An In-depth Technical Guide on the Physical Appearance and Stability of S-1-Cbz-3-Boc-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-1-Cbz-3-Boc-aminopyrrolidine, a key chiral building block in pharmaceutical research and development. This document details its physical appearance, stability under various conditions, and provides standardized protocols for its analysis.

Physical and Chemical Properties

(S)-1-Cbz-3-Boc-aminopyrrolidine, with the CAS number 122536-74-7, is a doubly protected aminopyrrolidine derivative. The Cbz (carboxybenzyl) group protects the pyrrolidine ring nitrogen, while the Boc (tert-butoxycarbonyl) group protects the amino substituent at the chiral center. This strategic protection makes it a valuable intermediate in multi-step organic syntheses.

Table 1: Physical and Chemical Properties of (S)-1-Cbz-3-Boc-aminopyrrolidine

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 320.38 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 124-125 °C | [2] |

| Boiling Point (Predicted) | 458.5 ± 44.0 °C | [1][2] |

| Density (Predicted) | 1.17 g/cm³ | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in water. | [4][5] |

| pKa (Predicted) | 12.25 ± 0.20 | [2] |

It is important to note that some sources may list properties for similar but structurally different compounds. For instance, (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine (a related compound where the Cbz group is replaced by a benzyl group) has a reported melting point of 77-81 °C[3].

Stability Profile

The stability of (S)-1-Cbz-3-Boc-aminopyrrolidine is largely dictated by the lability of its two protecting groups: the Cbz and Boc groups.

-